alpha,alpha'-Bis(methylphenyl)-1,3-benzenediethanol
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Overview
Description
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol is an organic compound characterized by its unique structure, which includes two methylphenyl groups attached to a 1,3-benzenediethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol typically involves the alkylation of a benzene derivative with methylphenyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents like nitric acid and sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol can be compared with similar compounds such as:
Alpha,alpha’-Bis(4-methylphenyl)anthracene-9,10-dimethanol: Similar structure but with anthracene backbone, used in organic electronics.
Alpha,alpha’-Bis(4-aminophenyl)-1,4-diisopropylbenzene: Contains amino groups, used in polymer synthesis.
The uniqueness of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
125025-97-0 |
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Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[3-[1-hydroxy-1-(2-methylphenyl)ethyl]phenyl]-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C24H26O2/c1-17-10-5-7-14-21(17)23(3,25)19-12-9-13-20(16-19)24(4,26)22-15-8-6-11-18(22)2/h5-16,25-26H,1-4H3 |
InChI Key |
ROTPBBFLUPUWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C2=CC(=CC=C2)C(C)(C3=CC=CC=C3C)O)O |
Origin of Product |
United States |
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